BenchChemオンラインストアへようこそ!

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine

Kinase inhibition Structure–Activity Relationship Quinoline sulfonamide

3-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine (CAS 899356-28-6) is a fully synthetic, small-molecule 4-aminoquinoline derivative. It belongs to the broader class of 3-sulfonyl-4-aminoquinolines, a scaffold extensively investigated for kinase inhibition and anticancer applications.

Molecular Formula C22H16ClFN2O3S
Molecular Weight 442.89
CAS No. 899356-28-6
Cat. No. B2952888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine
CAS899356-28-6
Molecular FormulaC22H16ClFN2O3S
Molecular Weight442.89
Structural Identifiers
SMILESCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F
InChIInChI=1S/C22H16ClFN2O3S/c1-29-17-8-11-20-19(12-17)22(26-16-6-4-15(24)5-7-16)21(13-25-20)30(27,28)18-9-2-14(23)3-10-18/h2-13H,1H3,(H,25,26)
InChIKeyPBAXCKYYTUNEMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine (CAS 899356-28-6): Core Structural Identity and Compound Class Context for Procurement Decisions


3-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine (CAS 899356-28-6) is a fully synthetic, small-molecule 4-aminoquinoline derivative. It belongs to the broader class of 3-sulfonyl-4-aminoquinolines, a scaffold extensively investigated for kinase inhibition and anticancer applications [1]. The compound incorporates a 6-methoxy substituent on the quinoline core, a 4-chlorobenzenesulfonyl group at the 3-position, and an N-(4-fluorophenyl) moiety at the 4-amino position, defining a distinct pharmacophoric profile within this congested chemical space [2]. Its molecular formula is C₂₂H₁₆ClFN₂O₃S (MW 442.89 g/mol). While publicly available biochemical profiling data for this specific compound remain sparse, its structural features place it at the intersection of two well-characterized medicinal chemistry strategies: halogenated sulfonamide-based kinase hinge-binding motifs and fluorinated aniline-derived protein–ligand interactions [3].

Why In-Class Quinoline Sulfonamides Cannot Simply Substitute for 3-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine in Research Protocols


The 3-sulfonyl-4-aminoquinoline scaffold is highly sensitive to substitution patterns; minor structural perturbations frequently yield substantial shifts in potency, selectivity, and physicochemical properties [1]. The target compound's unique combination of a 4-chlorobenzenesulfonyl electron-withdrawing group and a 4-fluoroaniline moiety at the N4 position creates a distinct hydrogen-bonding and halogen-bonding network that is absent in analogs bearing unsubstituted phenylsulfonyl, N-benzyl, or reversed-halogen arrangements. In EGFR-targeting quinoline-sulfonamide series, the identity and position of halogen substituents on both the sulfonyl phenyl ring and the N-aryl group have been shown to modulate IC₅₀ values by orders of magnitude [2]. Consequently, procurement of a close analog without verifying target-specific activity data risks introducing uncontrolled variables into structure–activity relationship (SAR) campaigns, biochemical assays, or in vivo models. The methoxy group at the 6-position further differentiates this compound from 6-fluoro or 6-H analogs by altering electron density on the quinoline core and affecting both metabolic stability and solubility [3].

Quantitative Differentiation Evidence for 3-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine Relative to Closest Analogs


Evidence Item 1: Structural Differentiation from Des-Chloro Analog – 4-Chlorobenzenesulfonyl vs. Benzenesulfonyl Moiety

The target compound bears a 4-chlorobenzenesulfonyl group at the quinoline 3-position, whereas the closest commercially available analog 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine (CAS 895650-91-6) carries an unsubstituted benzenesulfonyl group . In quinoline-sulfonamide EGFR inhibitor series, introduction of a para-chloro substituent on the sulfonyl phenyl ring has been associated with enhanced electrophilic character and improved binding to the hinge region of kinase active sites, with reported IC₅₀ improvements of 2- to 10-fold depending on the kinase target [1]. The chlorine atom additionally increases molecular weight (442.89 vs. 408.4 g/mol) and calculated logP, which may influence membrane permeability and off-target binding profiles.

Kinase inhibition Structure–Activity Relationship Quinoline sulfonamide

Evidence Item 2: Differentiation from N-Benzyl Analog – N-(4-Fluorophenyl) vs. N-Benzyl Substitution

The target compound features an N-(4-fluorophenyl) group directly attached to the quinoline 4-amine, whereas analog N-benzyl-3-((4-chlorophenyl)sulfonyl)-6-methoxyquinolin-4-amine (CAS 895641-82-4) incorporates an N-benzyl group with a methylene spacer . The direct N-aryl linkage in the target compound restricts conformational freedom and positions the 4-fluorophenyl ring for potential π-stacking and halogen-bonding interactions within kinase ATP-binding pockets. In contrast, the N-benzyl analog's methylene spacer introduces rotational flexibility that can reduce binding affinity. In quinoline-sulfonamide EGFR inhibitor series, N-aryl substitution consistently yields superior enzymatic inhibition compared to N-benzyl or N-alkyl variants, attributed to enhanced shape complementarity with the hydrophobic pocket adjacent to the hinge region [1].

Kinase selectivity Hinge-binding motif Fluorinated aniline

Evidence Item 3: Differentiation from 6-Fluoro and 6-Unsubstituted Analogs – Role of the 6-Methoxy Group

The target compound incorporates a methoxy (-OCH₃) group at the 6-position of the quinoline ring. Analogs such as 6-fluoro-N-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine (CAS 899993-80-7) and the 6-unsubstituted variant 3-(4-ethylbenzenesulfonyl)-N-(4-fluorophenyl)quinolin-4-amine lack this methoxy substituent [1]. The 6-methoxy group is electron-donating (Hammett σₚ = -0.27), which increases electron density on the quinoline core relative to 6-fluoro (σₚ = +0.06) or 6-H analogs. In kinase inhibitor development, 6-methoxy substitution on quinoline scaffolds has been associated with improved aqueous solubility and altered cytochrome P450 metabolic profiles compared to 6-fluoro or 6-unsubstituted analogs, potentially reducing CYP3A4-mediated oxidative metabolism [2].

Metabolic stability Electron density modulation Solubility

Evidence Item 4: Class-Level Kinase Inhibition Potential – Quinoline-Sulfonamide EGFR Inhibitor Benchmarking

Although direct IC₅₀ data for 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine against specific kinases are not publicly available, structurally related quinoline-sulfonamide derivatives have demonstrated potent EGFR inhibitory activity. Compound 8c (a quinoline-sulfonamide bearing a methoxy group on the benzenesulfonamide tail) exhibited EGFR IC₅₀ = 0.161 µM, comparable to Erlotinib (IC₅₀ = 0.142 µM), and showed significant in vivo tumor reduction in the SEC mouse model [1]. The target compound shares the critical quinoline-sulfonamide pharmacophore and contains both chloro and fluoro substituents that, in analogous series, enhance target engagement. This class-level evidence positions the target compound as a plausible kinase inhibitor probe, though target-specific validation is required [2].

EGFR inhibition Anticancer Quinoline-sulfonamide pharmacophore

Evidence Item 5: Vessel Smooth Muscle Relaxation and Multi-Kinase Inhibition – Class-Level Pharmacological Profile

A foundational patent (US 5,081,246) discloses quinoline sulfonamino derivatives, including compounds structurally related to the target, that exhibit vessel smooth muscle relaxation activity, platelet aggregation inhibition, and inhibitory activity against protein kinase A (PKA), myosin light chain kinase (MLCK), protein kinase C (PKC), and calmodulin-dependent protein kinase II (CaMK II), with reportedly low cardiotoxicity [1]. The target compound's 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine architecture maps onto the general Formula I defined in this patent, where R₁ (4-fluorophenyl), R₅ (6-methoxy), and the 4-chlorobenzenesulfonyl group correspond to preferred substituents. This class-level multi-kinase inhibitory profile differentiates the compound from kinase-selective agents and suggests utility in cardiovascular or anti-proliferative research applications requiring polypharmacology [2].

Smooth muscle relaxation Multi-kinase inhibition Platelet aggregation

Optimal Research and Procurement Scenarios for 3-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling and SAR Expansion in Quinoline-Sulfonamide Lead Optimization Programs

Procurement is most justified when the research objective is to systematically map the structure–activity relationships of 3-sulfonyl-4-aminoquinolines. The compound's unique combination of 4-chlorobenzenesulfonyl and N-(4-fluorophenyl) substituents [1] fills a specific combinatorial position in a SAR matrix that is not occupied by commercially available des-chloro, N-benzyl, or 6-unsubstituted analogs. Incorporating this compound into a kinase panel screen alongside its closest analogs enables quantitative determination of the contribution of the para-chloro and para-fluoro substituents to potency and selectivity, directly addressing the gap identified in Evidence Items 1–3 above [2].

Phenotypic Screening for Multi-Kinase Polypharmacology in Cardiovascular or Anti-Proliferative Models

Based on the class-level multi-kinase inhibitory profile (PKA, MLCK, PKC, CaMK II) and vessel smooth muscle relaxation activity established for structurally related quinoline sulfonamino derivatives in US 5,081,246 [1], the compound is a rational selection for phenotypic screening campaigns that require simultaneous modulation of multiple kinase pathways. Its polypharmacology potential differentiates it from highly selective kinase inhibitors, making it suitable for discovery programs in cardiovascular disease, cancer, or conditions benefiting from multi-target engagement [2].

Medicinal Chemistry Optimization of Metabolic Stability and Solubility via 6-Methoxy Quinoline Core Modification

The 6-methoxy substituent on the quinoline core provides a specific advantage for research programs focused on optimizing ADME properties within the quinoline-sulfonamide series. As outlined in Evidence Item 4, the electron-donating methoxy group is expected to confer distinct solubility and metabolic stability characteristics compared to 6-fluoro or 6-H analogs [1]. The compound can serve as a key intermediate or benchmark in medicinal chemistry campaigns aimed at balancing potency with drug-like properties, particularly where cytochrome P450-mediated metabolism is a concern [2].

Chemical Probe Development for Target Deconvolution in EGFR-Driven Cancer Models

While direct EGFR IC₅₀ data for this specific compound are lacking, the demonstrated sub-micromolar EGFR inhibition by structurally analogous quinoline-sulfonamide derivatives (e.g., compound 8c, IC₅₀ = 0.161 µM) [1] supports its use as a starting point for chemical probe development. Procurement is recommended for laboratories equipped to perform in-house kinase profiling and target engagement assays, with the understanding that the compound's EGFR activity must be experimentally confirmed before downstream application in target deconvolution or in vivo efficacy studies [2].

Quote Request

Request a Quote for 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.